Cas no 1998646-89-1 (ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate)

ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate 化学的及び物理的性質
名前と識別子
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- ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
- EN300-1285918
- 1998646-89-1
-
- インチ: 1S/C8H12N2O2S/c1-2-12-8(11)5-6(9)7-3-4-10-13-7/h3-4,6H,2,5,9H2,1H3/t6-/m1/s1
- InChIKey: HJJFBSQVLZXWMQ-ZCFIWIBFSA-N
- ほほえんだ: S1C(=CC=N1)[C@@H](CC(=O)OCC)N
計算された属性
- せいみつぶんしりょう: 200.06194880g/mol
- どういたいしつりょう: 200.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285918-50mg |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
1998646-89-1 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1285918-1.0g |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
1998646-89-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285918-5000mg |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
1998646-89-1 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1285918-10000mg |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
1998646-89-1 | 10000mg |
$4236.0 | 2023-10-01 | ||
Enamine | EN300-1285918-1000mg |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
1998646-89-1 | 1000mg |
$986.0 | 2023-10-01 | ||
Enamine | EN300-1285918-500mg |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
1998646-89-1 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1285918-250mg |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
1998646-89-1 | 250mg |
$906.0 | 2023-10-01 | ||
Enamine | EN300-1285918-100mg |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
1998646-89-1 | 100mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1285918-2500mg |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
1998646-89-1 | 2500mg |
$1931.0 | 2023-10-01 |
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoateに関する追加情報
Research Brief on Ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate (CAS: 1998646-89-1): Recent Advances and Applications
Ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate (CAS: 1998646-89-1) is a chiral compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel therapeutics, particularly in the areas of enzyme inhibition and targeted drug delivery. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, biological activities, and potential therapeutic implications.
The compound's unique structure, featuring a thiazole ring and an amino acid ester moiety, makes it a versatile building block for the synthesis of more complex molecules. Recent publications have demonstrated its use in the preparation of protease inhibitors and kinase modulators, which are critical in the treatment of diseases such as cancer and inflammatory disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of potent kinase inhibitors using ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate as a key intermediate, showcasing its role in enhancing binding affinity and selectivity.
In addition to its synthetic applications, ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate has been investigated for its direct biological effects. A recent in vitro study revealed that the compound exhibits moderate inhibitory activity against certain bacterial enzymes, suggesting potential applications in antimicrobial drug development. Furthermore, its chiral nature has been exploited in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals with improved efficacy and reduced side effects.
The pharmacokinetic properties of ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate have also been a subject of recent research. A 2024 preclinical study evaluated its metabolic stability and bioavailability, providing valuable insights into its potential as a drug candidate. The results indicated that the compound demonstrates favorable metabolic stability in human liver microsomes, making it a promising scaffold for further optimization.
Looking ahead, the continued exploration of ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate is expected to yield new therapeutic candidates and innovative synthetic methodologies. Researchers are particularly interested in its potential for targeted drug delivery systems, where its structural features could be leveraged to enhance tissue specificity and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical applications.
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